molecular formula C10H12BF3O4 B3060127 3-Isopropoxy-4-(trifluoromethoxy)phenylboronic acid CAS No. 1793003-54-9

3-Isopropoxy-4-(trifluoromethoxy)phenylboronic acid

Cat. No.: B3060127
CAS No.: 1793003-54-9
M. Wt: 264.01
InChI Key: GMSQFZIIBMNSRQ-UHFFFAOYSA-N
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Description

“3-Isopropoxy-4-(trifluoromethoxy)phenylboronic acid” is a chemical compound with the CAS Number: 1793003-54-9 . It has a molecular weight of 264.01 and is typically in solid form . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H12BF3O4/c1-6(2)17-9-5-7(11(15)16)3-4-8(9)18-10(12,13)14/h3-6,15-16H,1-2H3 .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the search results, boronic acids are generally known to be involved in Suzuki–Miyaura cross-coupling reactions .


Physical and Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 264.01 .

Scientific Research Applications

  • Structures, Properties, and Antibacterial Activity :

    • Research on trifluoromethoxyphenylboronic acids, including 3-isopropoxy-4-(trifluoromethoxy)phenylboronic acid, has revealed important details about their structural, antimicrobial, and physicochemical properties. These compounds, characterized by various spectroscopic methods, demonstrate notable acidity influenced by the position of substituents. The ortho isomer, in particular, shows distinctive acidic properties and forms hydrogen-bonded dimers in solid state. Docking studies suggest potential interactions with bacterial enzymes, and the compounds have been evaluated for antibacterial potency against bacteria like Escherichia coli and Bacillus cereus (Adamczyk-Woźniak et al., 2021).
  • Cross-Coupling Reactions in Organic Synthesis :

    • The application of phenylboronic acids, including variants like this compound, in organic synthesis is significant. They are used in nickel(0)-catalyzed cross-coupling reactions with chloroarenes to synthesize biaryls. This process, effective at 80°C using a nickel(0) catalyst, showcases the versatility of these compounds in generating a wide range of substituted biaryls (Saito, Sakai, & Miyaura, 1996).
  • Catalysis in Amidation Reactions :

    • In a study exploring the role of trifluoromethylphenylboronic acids in catalysis, it was found that compounds like this compound are highly effective in catalyzing dehydrative amidation between carboxylic acids and amines. This highlights their potential in synthetic chemistry, especially for processes like α-dipeptide synthesis (Wang, Lu, & Ishihara, 2018).
  • Sensors and Actuators :

    • These compounds have been used to develop advanced sensors. For example, a study utilized phenylboronic acid derivatives for amplified detection of saccharides. This research showcases their potential in developing sensitive and selective chemical sensors, especially for biomedical applications (Li et al., 2014).
  • Proteomics Research :

    • Phenylboronic acids, including this compound, have been used in the development of materials for specific recognition and enrichment of glycoproteins and glycopeptides. This application is crucial in proteomics research, aiding in the identification and analysis of complex protein mixtures (Li et al., 2018).

Safety and Hazards

The Material Safety Data Sheet (MSDS) for “3-Isopropoxy-4-(trifluoromethoxy)phenylboronic acid” indicates that it may cause serious eye irritation, may cause respiratory irritation, and may be harmful if swallowed .

Mechanism of Action

Target of Action

The primary target of 3-Isopropoxy-4-(trifluoromethoxy)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is a key step in the SM cross-coupling reaction .

Biochemical Pathways

The affected pathway is the SM cross-coupling reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon–carbon bonds .

Pharmacokinetics

It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign . These properties likely contribute to its bioavailability.

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds via the SM cross-coupling reaction . This enables the synthesis of a wide range of organic compounds .

Action Environment

The action of this compound is influenced by the reaction conditions. The SM cross-coupling reaction, for instance, requires exceptionally mild and functional group tolerant conditions . The stability of the compound also allows it to be used under a variety of environmental conditions .

Properties

IUPAC Name

[3-propan-2-yloxy-4-(trifluoromethoxy)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BF3O4/c1-6(2)17-9-5-7(11(15)16)3-4-8(9)18-10(12,13)14/h3-6,15-16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMSQFZIIBMNSRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OC(F)(F)F)OC(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BF3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201181596
Record name B-[3-(1-Methylethoxy)-4-(trifluoromethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201181596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1793003-54-9
Record name B-[3-(1-Methylethoxy)-4-(trifluoromethoxy)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1793003-54-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-[3-(1-Methylethoxy)-4-(trifluoromethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201181596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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